molecular formula C15H21N5O3S B2597723 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097918-11-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2597723
CAS No.: 2097918-11-9
M. Wt: 351.43
InChI Key: QTZDGPSMUJTSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinazoline ring, an oxazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors, such as α-haloketones and amides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of a quinazoline ring, an oxazole ring, and a sulfonamide group. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-9-14(10(2)23-18-9)24(21,22)19-12-5-6-13-11(7-12)8-16-15(17-13)20(3)4/h8,12,19H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDGPSMUJTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.